![molecular formula C10H14O2 B3175948 8-乙炔基-1,4-二氧杂螺[4.5]癸烷 CAS No. 96184-86-0](/img/structure/B3175948.png)

8-乙炔基-1,4-二氧杂螺[4.5]癸烷

概述

描述

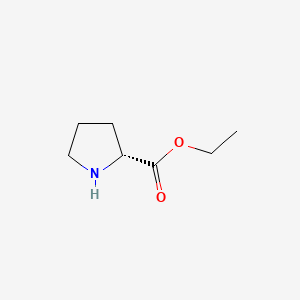

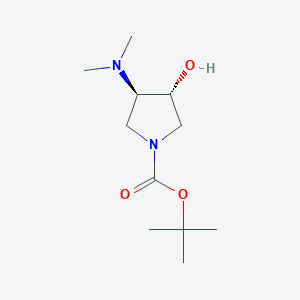

8-Ethynyl-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 g/mol .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, has been reported in the literature. The synthesis involved the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material and selective deketalization in an acidic solution .Molecular Structure Analysis

The molecular structure of 8-Ethynyl-1,4-dioxaspiro[4.5]decane can be represented by the InChI code1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . Physical and Chemical Properties Analysis

8-Ethynyl-1,4-dioxaspiro[4.5]decane is a liquid at room temperature . It has a molecular weight of 166.22 g/mol . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . It has no hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

合成和化学性质

- 螺缩醛的灵活合成:一项研究描述了对映体纯二氧杂螺癸烷的灵活合成,包括 1,4-二氧杂螺[4.5]癸烷衍生物。该合成利用源自环氧化物的同丙醇,突出了该化合物作为有机合成中前体的潜力 (Schwartz 等,2005)。

- 非线性光学材料中的表征:对 8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA) 的研究,一种类似于 8-乙炔基-1,4-二氧杂螺[4.5]癸烷的化合物,证明了其在非线性光学器件中的效用,特别是用于激光二极管的蓝色区域的倍频器 (Kagawa 等,1994)。

- 用作双功能合成中间体:与 8-乙炔基-1,4-二氧杂螺[4.5]癸烷密切相关的化合物 1,4-二氧杂螺[4.5]癸烷-8-酮被认为是有用的双功能合成中间体,用于生产各种有机化学品,包括医药中间体和杀虫剂 (张凤宝,2006)。

有机合成中的应用

- 质谱研究:对 1,4-二氧杂-8-氮杂螺[4.5]癸烷的质谱研究提供了对分子结构和碎片模式的见解,这对于化学分析和合成很有价值 (Solomons,1982)。

- 硝基取代衍生物的合成:6,8,10-三硝基-1,4-二氧杂螺[4.5]癸烷的合成说明了该化合物在创建结构复杂且功能化的分子方面的适应性 (Atroshchenko 等,1999)。

超分子化学

- 超分子排列:对环己烷-5-螺乙内酰脲衍生物的研究,在结构上与 8-乙炔基-1,4-二氧杂螺[4.5]癸烷相关,突出了取代基在形成超分子排列中的作用,这在复杂分子系统的设计中很有用 (Graus 等,2010)。

替代溶剂中的相平衡

- 相平衡研究:对 1,4-二氧杂螺[4.5]癸烷-2-甲醇(一种受保护的甘油衍生物)的研究考察了其在可持续溶剂中的溶解度。这项研究对于设计涉及这些混合物的替代反应和工艺至关重要 (Melo 等,2012)。

高级有机合成技术

- 氨基羰基化反应:一项研究展示了 1,4-二氧杂螺[4.5]癸烷衍生物在钯催化的氨基羰基化反应中的应用,这是现代有机合成中的一项关键技术 (Farkas 等,2015)。

安全和危害

The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethynyl-1,4-dioxaspiro[4Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is predicted to be 2.57 (iLOGP) and 1.26 (XLOGP3), which may influence its distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 8-Ethynyl-1,4-dioxaspiro[4.5]decane, it is recommended to be stored in a sealed, dry environment at 2-8°C .

生化分析

Biochemical Properties

8-Ethynyl-1,4-dioxaspiro[4.5]decane plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The ethynyl group in 8-Ethynyl-1,4-dioxaspiro[4.5]decane can form covalent bonds with the active site of these enzymes, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .

Cellular Effects

8-Ethynyl-1,4-dioxaspiro[4.5]decane has been observed to influence various cellular processes. In hepatocytes, this compound can alter cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, particularly genes involved in detoxification and stress response. Furthermore, 8-Ethynyl-1,4-dioxaspiro[4.5]decane can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects highlight the compound’s potential to influence cell function and viability.

Molecular Mechanism

The molecular mechanism of action of 8-Ethynyl-1,4-dioxaspiro[4.5]decane involves several key interactions at the molecular level. The ethynyl group of the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . This inhibition can affect various metabolic pathways, including those involved in drug metabolism and detoxification. Additionally, 8-Ethynyl-1,4-dioxaspiro[4.5]decane can bind to transcription factors, altering their activity and subsequently affecting gene expression . These molecular interactions underscore the compound’s ability to modulate biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Ethynyl-1,4-dioxaspiro[4.5]decane have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the effects of 8-Ethynyl-1,4-dioxaspiro[4.5]decane on cellular function have been observed to diminish after extended exposure, suggesting potential adaptive responses by cells . In in vivo studies, long-term exposure to the compound can lead to cumulative effects on liver function and metabolism .

Dosage Effects in Animal Models

The effects of 8-Ethynyl-1,4-dioxaspiro[4.5]decane vary with different dosages in animal models. At low doses, the compound can induce mild enzyme inhibition and moderate changes in gene expression . At higher doses, 8-Ethynyl-1,4-dioxaspiro[4.5]decane can cause significant toxicity, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of dosage considerations in the use of this compound in biochemical research.

Metabolic Pathways

8-Ethynyl-1,4-dioxaspiro[4.5]decane is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the activity of these enzymes, affecting the metabolism of various endogenous and exogenous substrates. Additionally, 8-Ethynyl-1,4-dioxaspiro[4.5]decane can influence the levels of metabolites involved in detoxification processes, such as glutathione conjugates . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 8-Ethynyl-1,4-dioxaspiro[4.5]decane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 8-Ethynyl-1,4-dioxaspiro[4.5]decane can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 8-Ethynyl-1,4-dioxaspiro[4.5]decane is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct 8-Ethynyl-1,4-dioxaspiro[4.5]decane to specific subcellular compartments, further modulating its activity and function .

属性

IUPAC Name |

8-ethynyl-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQRERRXSGHFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)

![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)